1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine
Overview
Description
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It is known for its potential therapeutic and industrial applications
Preparation Methods
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine typically involves multiple steps. One common synthetic route includes the reaction of 4-bromophenol with 2-chloroethylamine to form 1-(2-(4-bromophenoxy)ethyl)amine. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs for treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and signaling .
Comparison with Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine can be compared with other similar compounds, such as:
1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.
1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine: The presence of a fluorine atom can significantly alter the compound’s chemical properties and interactions with biological targets.
1-[2-(4-Methylphenoxy)ethyl]piperidin-4-amine: The methyl group can affect the compound’s solubility and reactivity in various chemical reactions.
These comparisons highlight the uniqueness of this compound and its specific properties that make it valuable for research and industrial applications.
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16/h1-4,12H,5-10,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYJWGIWBBZSPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCOC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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